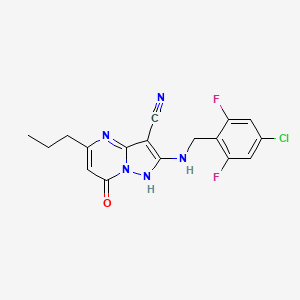
Temocillin (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRL 17421 disodium, also known as temocillin disodium, is a semisynthetic beta-lactam antibiotic. It is a 6-alpha-methoxy derivative of ticarcillin and belongs to the beta-lactam family. This compound is known for its exceptional stability against a wide range of bacterial beta-lactamases and is primarily active against Enterobacteriaceae .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of BRL 17421 disodium involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple steps of chemical reactions, purification, and crystallization to obtain the final product. The compound is then formulated into a disodium salt for enhanced solubility and stability .
Chemical Reactions Analysis
Types of Reactions
BRL 17421 disodium primarily undergoes hydrolysis reactions due to the presence of the beta-lactam ring. It is resistant to hydrolysis by most beta-lactamases, which makes it effective against beta-lactamase-producing bacteria .
Common Reagents and Conditions
The hydrolysis of BRL 17421 disodium can be catalyzed by strong acids or bases. due to its stability, it is less susceptible to hydrolysis compared to other beta-lactam antibiotics. The compound is also stable under physiological conditions, which contributes to its prolonged serum levels in humans .
Major Products Formed
The major product formed from the hydrolysis of BRL 17421 disodium is the inactive penicilloic acid derivative. This reaction occurs when the beta-lactam ring is opened, rendering the antibiotic inactive .
Scientific Research Applications
BRL 17421 disodium has several scientific research applications, particularly in the fields of microbiology and pharmacology. It is used to study the mechanisms of beta-lactamase resistance and the pharmacokinetics of beta-lactam antibiotics. Additionally, it is employed in clinical research to evaluate its efficacy against resistant bacterial strains, especially Enterobacteriaceae .
In medicine, BRL 17421 disodium is used to treat infections caused by beta-lactamase-producing bacteria. Its high stability and prolonged serum levels make it suitable for treating severe infections, including urinary tract infections and respiratory tract infections .
Mechanism of Action
BRL 17421 disodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
The addition of the 6-alpha-methoxy group to the ticarcillin structure confers resistance to hydrolysis by Ambler classes A and C beta-lactamases, including extended-spectrum beta-lactamases and Klebsiella pneumoniae carbapenemase .
Comparison with Similar Compounds
BRL 17421 disodium is unique among beta-lactam antibiotics due to its high stability against beta-lactamases and prolonged serum levels. Similar compounds include:
Ticarcillin: The parent compound of BRL 17421 disodium, which lacks the 6-alpha-methoxy group and is more susceptible to beta-lactamase hydrolysis.
Piperacillin: Another beta-lactam antibiotic with a broader spectrum of activity but less stability against beta-lactamases compared to BRL 17421 disodium.
Cefotaxime: A third-generation cephalosporin with a similar spectrum of activity but different structural features and mechanisms of resistance.
BRL 17421 disodium stands out due to its specific modifications that enhance its stability and efficacy against resistant bacterial strains .
Properties
Molecular Formula |
C16H16N2Na2O7S2 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
disodium;(2S,5R,6S)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O7S2.2Na/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7;;/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23);;/q;2*+1/p-2/t8?,9-,14+,16-;;/m0../s1 |
InChI Key |
MRGCZDWBFFUEES-CWBCWDDISA-L |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@](C2=O)(NC(=O)C(C3=CSC=C3)C(=O)[O-])OC)C(=O)[O-])C.[Na+].[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)[O-])OC)C(=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


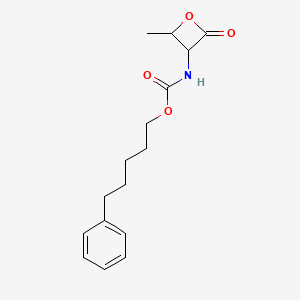
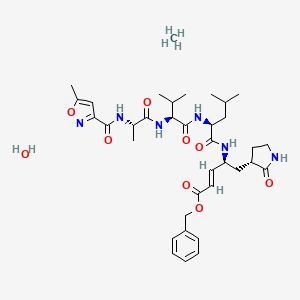
![5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide](/img/structure/B10828095.png)
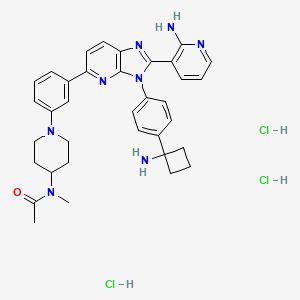
![4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B10828111.png)
![5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide](/img/structure/B10828122.png)
![7-[(R)-[(4-methylpyrimidin-2-yl)amino]-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B10828141.png)
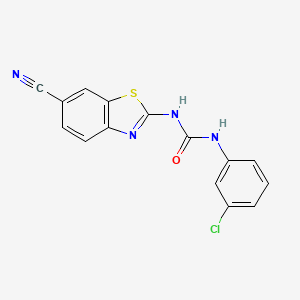
![benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate;methane](/img/structure/B10828150.png)
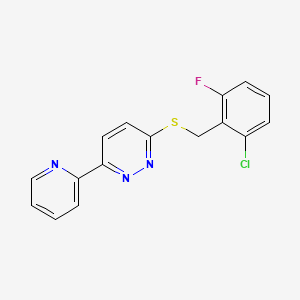
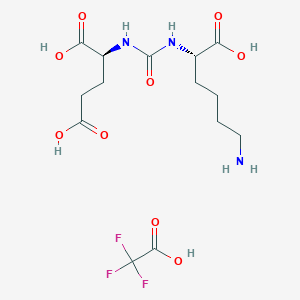
![N-[(2,3-dichlorophenyl)methyl]-N-[4-phenoxy-3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10828177.png)
![disodium;6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B10828185.png)
